T-butyltrimethoxysilane

Description

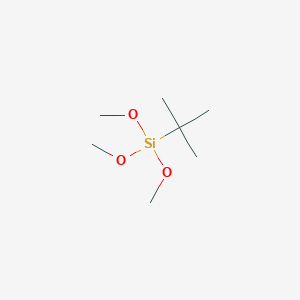

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-7(2,3)11(8-4,9-5)10-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLWJGIPGJFBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405155 | |

| Record name | TERT-BUTYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18395-29-4 | |

| Record name | TERT-BUTYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | t-Butyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of T-butyltrimethoxysilane

This guide provides a comprehensive overview of the synthesis and purification of T-butyltrimethoxysilane (BTMS), a versatile organosilicon compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the practical and theoretical aspects of its preparation, emphasizing robust methodologies and the rationale behind experimental choices.

Introduction: The Versatility of this compound

This compound (CAS No: 18395-29-4, Molecular Formula: C₇H₁₈O₃Si) is an alkoxysilane characterized by a sterically hindered tert-butyl group bonded to a silicon atom, which also bears three hydrolyzable methoxy groups.[1] This unique structure imparts valuable properties, making it a key reagent in various scientific fields.

The bulky tert-butyl group provides significant steric protection to the silicon center, influencing reaction kinetics and enhancing the stability of derived materials. The trimethoxysilyl functionality allows the molecule to undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) bonds. This reactivity is the foundation of its utility in surface modification, where it is used to create hydrophobic, water-repellent coatings on substrates like glass and metal.[2][3] In materials science, BTMS serves as a precursor for synthesizing silica-based materials, including nanoparticles and thin films.[2] Within the pharmaceutical and biomedical sectors, its ability to modify surfaces can be leveraged to improve the biocompatibility of medical devices or to functionalize drug delivery systems.

Section 1: Synthesis of this compound via Grignard Reaction

The most reliable and scalable method for synthesizing this compound is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, tert-butylmagnesium chloride, to a suitable silicon electrophile, tetramethoxysilane (TMOS).

Mechanistic Rationale

The core of the synthesis is the formation of a new silicon-carbon bond.[4] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the tert-butyl group nucleophilic and carbanionic in character. This powerful nucleophile readily attacks the electrophilic silicon atom of tetramethoxysilane. The reaction proceeds via a nucleophilic substitution mechanism, where the tert-butyl group displaces one of the methoxy groups.

Reaction Scheme: (CH₃)₃C-Cl + Mg → (CH₃)₃C-MgCl (CH₃)₃C-MgCl + Si(OCH₃)₄ → (CH₃)₃C-Si(OCH₃)₃ + MgCl(OCH₃)

To maximize the yield of the desired mono-substituted product and prevent over-alkylation, a "reverse addition" protocol is employed.[5] This involves adding the prepared Grignard reagent slowly to a solution of the silicon electrophile. This strategy maintains a low concentration of the highly reactive Grignard reagent relative to the silane, statistically favoring a single substitution.

Experimental Protocol: Grignard Synthesis

This protocol details a laboratory-scale synthesis of this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents and the silane precursor are sensitive to moisture.[6][7][8]

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium Turnings | Mg | 24.31 | 12.2 g | Activated |

| Iodine | I₂ | 253.81 | 1 crystal | Initiator |

| tert-Butyl Chloride | (CH₃)₃CCl | 92.57 | 46.3 g | Anhydrous |

| Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | 152.22 | 228.3 g | Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~500 mL | Anhydrous, inhibitor-free |

Procedure:

-

Grignard Reagent Preparation:

-

Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Add magnesium turnings (12.2 g) and a single crystal of iodine to the flask.

-

Add 100 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of tert-butyl chloride (46.3 g) in 200 mL of anhydrous THF.

-

Add a small portion (~10 mL) of the tert-butyl chloride solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with Tetramethoxysilane (Reverse Addition):

-

In a separate, larger (1 L) three-necked flask equipped with a mechanical stirrer and a dropping funnel, place tetramethoxysilane (228.3 g) and 200 mL of anhydrous THF.

-

Cool this solution to 0°C using an ice-water bath.

-

Slowly add the prepared tert-butylmagnesium chloride solution from the first flask to the TMOS solution via the dropping funnel over 2-3 hours. It is critical to maintain the reaction temperature below 10°C to minimize side reactions.[5][7]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0°C.

-

Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether or hexanes.

-

Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent.

-

Remove the bulk of the solvent using a rotary evaporator. The remaining liquid is the crude this compound.

-

Synthesis Workflow Diagram

Sources

- 1. This compound | C7H18O3Si | CID 4642094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyltrimethoxysilane | 1067-57-8 [smolecule.com]

- 3. n-BUTYLTRIMETHOXYSILANE | [gelest.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. gelest.com [gelest.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Hydrolysis and Condensation of T-butyltrimethoxysilane

Foreword: Understanding the Silicon Frontier

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the fundamental chemistry of t-butyltrimethoxysilane. In a world driven by the quest for novel materials with precisely tailored properties, the ability to control the formation of polysiloxane networks from their molecular precursors is paramount. This compound, with its unique steric profile, presents both a challenge and an opportunity in the nuanced field of sol-gel science. This document moves beyond a mere recitation of facts to provide a causal understanding of the mechanisms at play, empowering you to not only replicate but also innovate. Herein lies a framework for mastering the intricate dance of hydrolysis and condensation, a critical capability in the development of advanced materials for a multitude of applications, from drug delivery matrices to high-performance coatings.

Introduction: The Significance of Steric Hindrance in Sol-Gel Chemistry

This compound ((CH₃)₃CSi(OCH₃)₃) is an organosilane precursor of significant interest in materials science due to the profound influence of its bulky tertiary-butyl group on the kinetics of the sol-gel process. The sol-gel process, a versatile method for creating inorganic and hybrid organic-inorganic materials, fundamentally relies on two concurrent reactions: the hydrolysis of alkoxide groups to form silanols, and the subsequent condensation of these silanols to create a network of siloxane (Si-O-Si) bonds.[1][2]

The t-butyl group, a sterically demanding substituent, dramatically slows both the hydrolysis and condensation rates of this compound compared to less hindered analogues like methyltrimethoxysilane.[3] This kinetic retardation allows for a greater degree of control over the reaction, enabling the synthesis of unique polysiloxane structures that are not readily accessible with more reactive precursors. This guide will elucidate the mechanisms of these foundational reactions and provide a practical framework for their study and manipulation.

The Mechanism of Hydrolysis: A Stepwise Transformation

The hydrolysis of this compound is the initial and rate-determining stage of the sol-gel process, involving the sequential replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH). This transformation proceeds through a series of nucleophilic substitution reactions at the silicon center.

The overall reaction can be summarized as: (CH₃)₃CSi(OCH₃)₃ + 3H₂O ⇌ (CH₃)₃CSi(OH)₃ + 3CH₃OH

This process is catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: A Proton-Assisted Pathway

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of a methoxy group's oxygen atom. This protonation enhances the leaving group ability of methanol, making the silicon atom more susceptible to nucleophilic attack by water.[4] The reaction proceeds via a mechanism that is generally considered to be S(_{N})2-like.

The key steps are:

-

Protonation: A methoxy oxygen is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center from the backside, leading to a pentacoordinate transition state.

-

Leaving Group Departure: A molecule of methanol is eliminated, and a proton is released, regenerating the acid catalyst and forming a silanol group.

This process occurs sequentially for all three methoxy groups. However, the rate of each successive hydrolysis step generally decreases due to the increasing steric hindrance around the silicon atom as bulky methoxy groups are replaced by slightly smaller hydroxyl groups.

Figure 1: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis: Direct Nucleophilic Attack

In basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This pathway also proceeds through a pentacoordinate transition state.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom.

-

Transition State Formation: A negatively charged pentacoordinate intermediate is formed.

-

Leaving Group Departure: A methoxide ion (CH₃O⁻) is expelled.

-

Proton Transfer: The methoxide ion rapidly abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.

Unlike the acid-catalyzed route, the rate of successive hydrolysis steps under basic conditions tends to increase. The electron-donating nature of the hydroxyl groups that replace the methoxy groups makes the silicon atom more susceptible to further nucleophilic attack.

Figure 2: Base-catalyzed hydrolysis of this compound.

The Mechanism of Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are reactive and can undergo condensation to form stable siloxane (Si-O-Si) bridges. This polymerization process is responsible for the formation of the three-dimensional inorganic network that constitutes the backbone of the resulting material.[5]

Two primary condensation pathways exist:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (CH₃)₃CSi(OH)₃ + (HO)₃SiC(CH₃)₃ → (CH₃)₃CSi(OH)₂-O-Si(OH)₂C(CH₃)₃ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol. (CH₃)₃CSi(OH)₃ + (CH₃O)₃SiC(CH₃)₃ → (CH₃)₃CSi(OH)₂-O-Si(OCH₃)₂C(CH₃)₃ + CH₃OH

Similar to hydrolysis, condensation reactions are also catalyzed by acids or bases.

Acid-Catalyzed Condensation

Under acidic conditions, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to attack by another silanol. This is followed by the elimination of a water molecule.

Base-Catalyzed Condensation

In basic media, a silanol group is deprotonated to form a highly nucleophilic silanolate anion. This anion then attacks another neutral silanol, leading to the formation of a siloxane bond and the release of a hydroxide ion.

The steric hindrance of the t-butyl group significantly retards condensation reactions, often leading to the formation of smaller, less cross-linked structures such as oligomers and cage-like silsesquioxanes, rather than fully dense gels.[3]

Figure 3: Water-producing condensation of t-butylsilanetriol.

Factors Influencing Reaction Kinetics

Precise control over the sol-gel process for this compound necessitates a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.

| Factor | Effect on Hydrolysis and Condensation of this compound |

| pH | Both acid and base catalysis accelerate hydrolysis and condensation, but through different mechanisms, leading to different final structures. The minimum reaction rate is observed near neutral pH. |

| Water-to-Silane Ratio (r) | A stoichiometric amount of water (r = 3) is required for complete hydrolysis. Sub-stoichiometric amounts of water will result in incomplete hydrolysis and the formation of siloxane bonds through alcohol-producing condensation. An excess of water can drive the hydrolysis equilibrium towards the products. |

| Solvent | A co-solvent, typically an alcohol like methanol or ethanol, is often required to homogenize the immiscible alkoxysilane and water phases. The choice of solvent can influence reaction rates through polarity and hydrogen bonding effects.[6] |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation, as would be expected from the Arrhenius equation.[7] |

| Catalyst Concentration | Higher catalyst concentrations lead to faster reaction rates. |

| Steric Hindrance | The bulky t-butyl group is the most dominant factor, significantly slowing both hydrolysis and condensation compared to less hindered silanes.[3] This allows for better kinetic control and the potential isolation of intermediate species. |

Experimental Protocol: Monitoring Hydrolysis and Condensation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful tool for monitoring the hydrolysis and condensation of this compound in real-time. It allows for the identification and quantification of the various silicon-containing species present in the reaction mixture.

Materials and Equipment

-

This compound (≥98% purity)

-

Deionized water

-

Methanol-d₄ (CD₃OD) or other suitable deuterated solvent

-

Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as catalyst

-

NMR spectrometer (≥ 300 MHz) equipped with a broadband probe

-

NMR tubes

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology

-

Sample Preparation:

-

In a clean, dry vial, prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 1 M in CD₃OD).

-

Prepare a separate aqueous solution of the catalyst at the desired concentration (e.g., 0.1 M HCl or 0.1 M NH₄OH).

-

-

Reaction Initiation:

-

Transfer a known volume of the this compound stock solution into an NMR tube.

-

At time t=0, add the desired volume of the aqueous catalyst solution to the NMR tube to achieve the target water-to-silane ratio and catalyst concentration.

-

Immediately cap the NMR tube, shake vigorously to ensure homogeneity, and place it in the NMR spectrometer.

-

-

NMR Data Acquisition:

-

Acquire ²⁹Si NMR spectra at regular time intervals. Due to the slow reaction kinetics of this compound, initial time points can be on the order of minutes to hours, with the interval increasing as the reaction proceeds.

-

Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Ensure a sufficient relaxation delay (typically 5x the longest T₁ relaxation time of the silicon species) between scans.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, baseline correction).

-

Identify the resonance peaks corresponding to the different silicon species:

-

T⁰: Unreacted this compound

-

T¹: Partially hydrolyzed species with one siloxane bond

-

T²: Species with two siloxane bonds

-

T³: Fully condensed species with three siloxane bonds

-

-

Integrate the peaks to determine the relative concentrations of each species over time.

-

Plot the concentration of each species as a function of time to obtain kinetic profiles.

-

Figure 4: Experimental workflow for monitoring sol-gel kinetics via NMR.

Conclusion: Harnessing Steric Effects for Material Design

The hydrolysis and condensation of this compound are governed by fundamental principles of nucleophilic substitution, yet are uniquely modulated by the pronounced steric hindrance of the t-butyl group. This steric impediment significantly slows the reaction kinetics, offering a wider processing window and enabling a higher degree of control over the final polysiloxane architecture. By carefully manipulating reaction parameters such as pH, water content, and temperature, researchers can direct the sol-gel process to favor the formation of specific oligomeric or polymeric structures. The methodologies outlined in this guide provide a robust framework for investigating these intricate mechanisms, paving the way for the rational design and synthesis of novel silica-based materials with tailored properties for advanced applications in drug development and beyond.

References

-

Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

-

Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. Sandia National Labs., Albuquerque, NM (United States). [Link]

-

Jiang, H., Zheng, Z., & Wang, X. (2008). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Vibrational Spectroscopy, 46(1), 1-7. [Link]

-

Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Valko, M., Mazur, M., & Pelikan, P. (2000). The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. Applied Magnetic Resonance, 18(2), 187-197. [Link]

-

Van Der Voort, P., Vansant, E. F., & Peeters, G. (2002). 29Si NMR chemical shifts of silane derivatives. Journal of Molecular Structure: THEOCHEM, 585(1-3), 1-10. [Link]

-

ChemTube3D. (n.d.). (29Si) Silicon NMR. University of Liverpool. [Link]

-

Issa, A. A., El-Azazy, M., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PMC. [Link]

-

Wikipedia. (2023). Methyltrimethoxysilane. Wikipedia. [Link]

-

Rankin, S. E., & Basha, O. M. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Molecules, 24(16), 2947. [Link]

-

Schmidt-Szczepaniak, A. (2016). Numerical and experimental studies on kinetics of sol-gel transition during the synthesis of organoalkoxysilane-based alcogels. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]

-

Pohmer, K., & Müller, K. (1993). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. Journal of Sol-Gel Science and Technology, 1(1), 89-94. [Link]

-

Gualandris, V., Babonneau, F., & Pauthe, M. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 13(1-3), 75-79. [Link]

-

ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate. [Link]

-

Arkles, B. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. [Link]

-

Brochier-Salon, M. C., et al. (2007). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Journal of Physical Chemistry C, 111(38), 14163-14172. [Link]

-

Zhang, D., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

-

Belgacem, M. N., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 240-254. [Link]

-

Jiang, H., Zheng, Z., & Wang, X. (2008). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Vibrational Spectroscopy, 46(1), 1-7. [Link]

-

Smirnova, V. E., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. Inorganic Materials, 52(6), 610-616. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of T-butyltrimethoxysilane: A Guide to Structural Elucidation and Quality Control

Abstract

T-butyltrimethoxysilane (CAS No. 18395-29-4) is a versatile organosilicon compound utilized in a range of applications, from surface modification and sol-gel processes to its role as a sterically hindered coupling agent.[1][2][3] Precise control and verification of its molecular structure are paramount for ensuring reproducibility and success in these high-stakes applications. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that define this molecule. As Senior Application Scientists, we move beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering a framework for confident identification, purity assessment, and quality control. All spectral data presented herein is benchmarked against the authoritative Spectral Database for Organic Compounds (SDBS).[4][5][6][7]

Molecular Architecture and Spectroscopic Correlation

The structure of this compound, with its distinct tert-butyl and trimethoxy moieties bonded to a central silicon atom, gives rise to a simple yet highly characteristic spectroscopic fingerprint. The steric bulk of the tert-butyl group significantly influences the electronic environment of the silicon atom and its substituents, a factor that is clearly reflected in the resulting spectra.

To understand the spectroscopic data, we must first dissect the molecule's components:

-

A tert-Butyl Group [-C(CH₃)₃]: Comprises nine chemically equivalent protons (labeled Hₐ) and two types of carbon atoms—three equivalent primary methyl carbons (Cₐ) and one quaternary carbon (Cᵦ).

-

A Trimethoxy Group [-Si(OCH₃)₃]: Features nine chemically equivalent protons on the three methoxy groups (labeled Hₓ) and three equivalent methoxy carbons (Cₓ).

-

A Central Silicon Atom: The nexus of these groups.

Caption: Molecular structure of this compound with key carbon atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is remarkably simple, providing a clear and unambiguous confirmation of its structure. Due to the high symmetry of the molecule and the absence of adjacent, non-equivalent protons, no spin-spin splitting is observed.

Expected Signals:

-

Tert-Butyl Protons (Hₐ): The nine equivalent protons of the three methyl groups in the tert-butyl moiety are expected to produce a single, sharp singlet.

-

Methoxy Protons (Hₓ): The nine equivalent protons of the three methoxy groups will also generate a single, sharp singlet, shifted further downfield compared to the tert-butyl protons due to the deshielding effect of the adjacent oxygen atoms.

Summary of ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0 ppm)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃ )₃ (Hₐ) | ~0.95 | Singlet | 9H |

| -OCH₃ (Hₓ) | ~3.55 | Singlet | 9H |

(Note: Precise chemical shifts should be verified against the reference spectrum from SDBS)

Interpretation: The presence of only two sharp singlets with an integration ratio of 1:1 (or 9H:9H) is definitive proof of the this compound structure. The upfield signal corresponds to the shielded alkyl protons, while the downfield signal is characteristic of methoxy groups attached to silicon.[8] The absence of any other signals is a strong indicator of high sample purity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by resolving the four distinct carbon environments within the molecule.

Expected Signals:

-

Quaternary Carbon (Cᵦ): The carbon of the tert-butyl group directly bonded to silicon. This signal is typically weak due to the absence of attached protons and a long relaxation time.

-

Tert-Butyl Methyl Carbons (Cₐ): The three equivalent methyl carbons of the tert-butyl group.

-

Methoxy Carbons (Cₓ): The three equivalent carbons of the methoxy groups, significantly deshielded by the attached oxygen atoms.

Summary of ¹³C NMR Data Solvent: CDCl₃, Frequency: e.g., 100 MHz

| Signal Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ (Cᵦ) | ~17.5 |

| -C(C H₃)₃ (Cₐ) | ~26.0 |

| -OC H₃ (Cₓ) | ~50.5 |

(Note: Precise chemical shifts should be verified against the reference spectrum from SDBS)[1]

Interpretation: The observation of three distinct signals in the aliphatic region confirms the carbon skeleton. The signal around 50.5 ppm is characteristic for methoxy carbons bonded to silicon. The two remaining signals are consistent with the quaternary and primary carbons of a tert-butyl group attached to a less electronegative element like silicon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions corresponding to C-H and Si-O-C bond vibrations.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2970 - 2840 | Strong | C-H stretching (from tert-butyl and methoxy groups) |

| 1470 - 1450 | Medium | C-H asymmetric bending (CH₃) |

| 1365 | Medium-Weak | C-H symmetric bending (tert-butyl) |

| 1190 | Strong | Si-O-C stretching |

| 1080 | Very Strong, Broad | Si-O -C asymmetric stretching |

| 820 | Strong | Si-C stretching / CH₃ rocking (on Si) |

(Note: Precise peak positions should be verified against the reference spectrum from SDBS)

Interpretation: The most diagnostic peaks for alkoxysilanes are the very strong, often broad, asymmetric Si-O-C stretching vibrations found around 1080 cm⁻¹.[9] This, combined with the strong C-H stretching bands below 3000 cm⁻¹ and the absence of a broad O-H band (which would indicate hydrolysis), confirms the integrity of the this compound structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The molecular ion (M⁺˙) for this compound is expected at m/z 178.[1] However, for organosilanes, the molecular ion peak can sometimes be weak or absent. The fragmentation is often dominated by cleavage of bonds adjacent to the silicon atom.

Primary Fragmentation Pathway: The most favorable fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups or the loss of a tert-butyl radical (•C(CH₃)₃) to form a stable cation. The loss of the bulky tert-butyl group is often a dominant pathway.

Summary of Major Mass Fragments

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 178 | Low | [C₇H₁₈O₃Si]⁺˙ (Molecular Ion, M⁺˙) |

| 163 | High | [M - CH₃]⁺ |

| 121 | Base Peak | [M - C(CH₃)₃]⁺ or [Si(OCH₃)₃]⁺ |

| 91 | Medium | [Si(OCH₃)₂OH]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

(Note: Relative intensities are predictive and should be verified against the reference spectrum from SDBS)

Caption: Plausible EI-MS fragmentation pathways for this compound.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, trustworthy data, the following generalized protocols should be considered the standard for analysis.

Workflow: Spectroscopic Analysis of this compound

Sources

- 1. This compound | C7H18O3Si | CID 4642094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 18395-29-4 | 叔丁基三甲氧基硅烷 | CATO参考物质 [en.cato-chem.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. 18395-29-4|terthis compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C7H18O3Si) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to T-butyltrimethoxysilane: Proactive Safety, Handling, and Disposal

For researchers and professionals in drug development, the utility of organosilane reagents like T-butyltrimethoxysilane (TTBMS) is significant. Valued as a coupling agent and surface modifier, its unique chemical properties demand a comprehensive and proactive approach to safety. This guide moves beyond mere procedural lists, offering an in-depth, field-proven perspective on the safe handling and disposal of TTBMS, grounded in the causality of its chemical nature.

The Core Principle: Understanding Hydrolysis

The cornerstone of TTBMS safety is understanding its reactivity with water. This compound is highly sensitive to moisture.[1][2] In the presence of water, it undergoes hydrolysis, a chemical reaction that cleaves the methoxy groups (-OCH₃) from the silicon atom, replacing them with hydroxyl groups (-OH). This reaction produces two significant byproducts: t-butylsilanetriol and methanol.

C₇H₁₈O₃Si + 3H₂O → C₄H₁₂O₃Si + 3CH₃OH (this compound + Water → t-Butylsilanetriol + Methanol)

This reaction is not merely a degradation of the reagent; it is the primary source of its immediate hazards. The liberated methanol is a flammable and toxic alcohol, while the silanol intermediates can condense, forming polysiloxane residues.[3] Every safety protocol that follows is fundamentally designed to prevent or control this hydrolysis reaction until it is intentionally initiated within a controlled experimental setup.

Hazard Identification and Risk Mitigation

TTBMS is classified as a flammable liquid and vapor, a skin irritant, and a serious eye irritant.[4] It may also cause respiratory irritation.[4] These hazards are directly linked to the parent compound and its hydrolysis byproduct, methanol.

| Hazard | Causality & Field Insights |

| Flammable Liquid & Vapor | The primary flammability risk stems from both the silane itself (Flash Point: 49°C) and the methanol generated upon hydrolysis.[5] Vapors are heavier than air and can travel to an ignition source.[5] Therefore, all handling must be conducted away from open flames, sparks, and hot surfaces. Electrical equipment must be explosion-proof. |

| Skin & Eye Irritation | Direct contact with TTBMS can cause significant irritation.[4] The bulky t-butyl group does not eliminate this risk. Prolonged contact can lead to burns. The hydrolysis on the moisture of the skin or in the eye exacerbates this by releasing methanol, further contributing to irritation. |

| Respiratory Irritation | Inhalation of TTBMS vapors or mists can irritate the respiratory tract.[4] This is a dual threat: the silane vapor itself and the potential for aerosolized methanol if hydrolysis occurs in the air. |

| Moisture Reactivity | The reaction with water is the central chemical hazard. It not only degrades the material but also generates flammable and toxic methanol. This dictates the stringent requirements for storage and handling in dry, inert conditions. |

The Self-Validating Protocol for Safe Handling and Storage

A self-validating handling protocol is one where safety is an intrinsic part of the workflow, not an afterthought. For TTBMS, this revolves around absolute moisture exclusion.

Storage: The First Line of Defense

Proper storage is critical to maintaining the integrity and safety of TTBMS.

-

Environment: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6] The storage location should be protected from direct sunlight and away from heat sources.

-

Container Integrity: Always keep the container tightly sealed when not in use.[2] The primary container is often a specialized bottle designed to prevent moisture ingress.

-

Inert Atmosphere: For long-term storage or after the original seal is broken, blanketing the container with an inert gas like dry nitrogen or argon is best practice.[2] This displaces moist air, preventing gradual hydrolysis in the headspace.

-

Material Compatibility: Store away from incompatible materials, particularly water, strong oxidizing agents, and acids.[7]

Handling: A Controlled Workflow

All transfers and handling of TTBMS should be performed with the assumption that atmospheric moisture is a contaminant.

Caption: Inert-atmosphere transfer workflow for TTBMS.

-

Preparation: Don appropriate Personal Protective Equipment (PPE). Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Inert Environment: Conduct all transfers within a fume hood. Purge the reaction vessel with dry nitrogen or argon.

-

Transfer: Use a dry syringe or cannula to transfer the liquid. To prevent a vacuum, insert a needle connected to an inert gas line into the TTBMS container's septum.

-

Sealing: Once the transfer is complete, immediately reseal the TTBMS container, preferably under a positive pressure of inert gas.

-

Grounding: For transfers of larger quantities, ensure that the container and receiving equipment are properly grounded to prevent static electricity discharge, which can ignite flammable vapors.[6] Use only non-sparking tools.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The choice of PPE is dictated by the hazards of TTBMS and its hydrolysis products.

| PPE Category | Specification & Rationale |

| Eye & Face Protection | Chemical safety goggles are mandatory.[2] A face shield should be worn in situations with a higher risk of splashing.[8] This protects against direct liquid contact and irritating vapors. |

| Skin Protection | Gloves: Neoprene or nitrile rubber gloves provide adequate protection for incidental contact.[2] Change gloves immediately if they become contaminated. Clothing: A flame-resistant lab coat is required. For larger-scale operations, impervious clothing that protects against chemical splashes is necessary. |

| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or for emergency situations, a NIOSH-certified respirator with organic vapor cartridges is required.[2] |

Spill and Leak Procedures: A Rapid and Informed Response

In the event of a spill, the primary goals are to contain the material, prevent its spread, and avoid contact with water.

Caption: Logical flow for responding to a TTBMS spill.

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Control Ignition Sources: Remove all sources of ignition from the area.[9]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Wear appropriate PPE. Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[10] Do not use water or combustible materials like paper towels. [10][11]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[9]

-

Decontamination: Clean the spill area thoroughly. Wipe the area with an appropriate solvent (like isopropanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Considerations: From Cradle to Grave

The disposal of TTBMS and its contaminated materials must be handled with an understanding of its reactivity. The primary directive is to dispose of waste in accordance with all local, regional, and national regulations.[6]

Waste Segregation

-

Unused Reagent: Unwanted or expired TTBMS should be disposed of in its original container as hazardous chemical waste. Do not attempt to neutralize it by adding water, as this will generate flammable methanol and heat.

-

Contaminated Materials: All items that have come into contact with TTBMS, including gloves, absorbent materials, and empty containers, are considered hazardous waste. They should be collected in a sealed, properly labeled container.

-

Aqueous Waste: If an experimental procedure involves quenching TTBMS with water or results in an aqueous waste stream, this stream will contain methanol and silanols. It must be collected as hazardous aqueous waste.

Principles of Waste Treatment

While final disposal will be handled by a licensed hazardous waste facility, understanding the principles of treatment provides context for proper segregation.

-

Incineration: A common method for organic solvent waste. TTBMS and its byproducts are combustible.

-

Neutralization/Treatment: For aqueous waste streams containing methanol and silanols, treatment may involve chemical or biological processes to break down the organic components before final disposal.[12][13] It is theoretically possible to neutralize acidic or basic waste streams generated from processes involving silanes, but this should only be done by trained personnel following a validated standard operating procedure.[14]

A crucial aspect of disposal is to never mix incompatible waste streams. [15] For example, mixing TTBMS waste with strong acids could accelerate hydrolysis and other dangerous reactions. Always consult the Safety Data Sheet (SDS) and your institution's EHS guidelines.[15]

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Oostendorp, D. J., Bertrand, G., & Stoffer, J. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology. Retrieved from [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Retrieved from [Link]

- Google Patents. (n.d.). DE69306288T2 - Process for neutralizing acid halides in alkoxysilanes.

-

Gelest, Inc. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

-

Laine, R. M., et al. (2021). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. ACS Omega. Retrieved from [Link]

-

Laine, R. M., et al. (n.d.). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. PMC - PubMed Central. Retrieved from [Link]

-

Various Authors. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]

-

Various Authors. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]

- Google Patents. (n.d.). US4923687A - Method for removing silane compounds from silane-containing exhaust gases.

-

Kallos, G. J., Tou, J. C., Malczewski, R. M., & Boley, W. F. (1991). Stability Studies of Alkoxysilanes in Aqueous Media. PubMed. Retrieved from [Link]

-

REC Silicon. (n.d.). Silane Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1989). Guide to Treatment Technologies for Hazardous Wastes at Superfund Sites. Retrieved from [Link]

-

Gelest, Inc. (n.d.). n-BUTYLTRIMETHOXYSILANE. Retrieved from [Link]

-

ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Physical, Chemical, and Biological Treatment Techniques for Industrial Wastes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Retrieved from [Link]

-

Various Authors. (2025, August 4). BTEX Compounds Removal from Waste Water by using UV&UV/H2O2 Process. Retrieved from [Link]

-

Jehbco Silicones. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

Southern Illinois University Carbondale. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Innovative Applications of Butyltrimethoxysilane in the Chemical Industry. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 3. gelest.com [gelest.com]

- 4. This compound | C7H18O3Si | CID 4642094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-BUTYLTRIMETHOXYSILANE | [gelest.com]

- 6. globalsilicones.org [globalsilicones.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4923687A - Method for removing silane compounds from silane-containing exhaust gases - Google Patents [patents.google.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. semspub.epa.gov [semspub.epa.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. cehs.siu.edu [cehs.siu.edu]

- 15. innospk.com [innospk.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of T-butyltrimethoxysilane in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of T-butyltrimethoxysilane

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps but also the fundamental scientific reasoning behind the solubility behavior of this versatile organosilane compound. Understanding the solubility of this compound is critical for its effective application in surface modification, as a coupling agent, and in the synthesis of advanced materials.

Introduction to this compound and its Solubility

This compound (C7H18O3Si) is an organosilane featuring a bulky tertiary-butyl group and three methoxy groups attached to a central silicon atom.[1] This unique structure imparts a combination of steric hindrance and reactivity, making it a valuable reagent in a multitude of chemical processes. The choice of solvent is paramount for any application, governing reaction kinetics, product purity, and the overall success of the experimental or manufacturing protocol. This guide delves into the principles dictating its solubility and provides practical methodologies for its determination.

The Bedrock of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is a direct consequence of its molecular structure: a nonpolar t-butyl group and the more polar trimethoxysilyl moiety.

The Role of Solvent Polarity

Organic solvents can be broadly categorized into three groups based on their polarity and their ability to donate protons:

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are unable to form strong hydrogen bonds. Silanes, in general, exhibit good solubility in nonpolar organic solvents.[2]

-

Polar Aprotic Solvents: Solvents like acetone and tetrahydrofuran (THF) possess a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.

-

Polar Protic Solvents: This category includes solvents like ethanol and methanol, which have O-H bonds and can readily donate hydrogen bonds. While many organic compounds are soluble in these solvents, the reactivity of this compound with protic solvents is a critical consideration.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its chemical structure and the general behavior of alkoxysilanes.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Miscible / Highly Soluble | The nonpolar t-butyl group of this compound interacts favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polarity of these solvents can solvate the trimethoxysilyl portion of the molecule, while the nonpolar part remains compatible. |

| Polar Protic | Methanol, Ethanol, Water | Reactive | This compound is susceptible to hydrolysis and alcoholysis in the presence of protic solvents, leading to decomposition rather than simple dissolution. |

The Critical Factor: Reactivity with Protic Solvents

A crucial aspect of handling this compound is its reactivity towards protic solvents. The silicon-oxygen bonds in the methoxy groups are susceptible to nucleophilic attack by the hydroxyl group of alcohols or water. This reaction, known as solvolysis (hydrolysis in the case of water and alcoholysis with alcohols), leads to the formation of silanols and the corresponding alcohol (methanol in this case).

This reactivity means that this compound does not form a stable solution in protic solvents but instead undergoes a chemical transformation. This is a critical consideration for any application, as the intended properties of the silane will be altered.

Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, the following experimental protocol provides a reliable method for its determination. This self-validating system ensures accurate and reproducible results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Thermostatically controlled water bath or heating block

-

Small, sealable glass vials

Step-by-Step Methodology

-

Preparation: Ensure all glassware is scrupulously clean and dry to prevent premature hydrolysis of the silane.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.00 mL) of the desired anhydrous organic solvent into a tared and sealable glass vial.

-

Initial Solute Addition: Add a small, precisely weighed amount of this compound to the vial.

-

Mixing: Securely seal the vial and agitate vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the vial in a thermostatically controlled environment (e.g., 25 °C) and allow it to equilibrate for at least 24 hours. This ensures that the dissolution process reaches equilibrium.

-

Observation: After equilibration, carefully observe the vial for any signs of undissolved material or phase separation.

-

Incremental Addition: If the initial amount of this compound has completely dissolved, add another accurately weighed increment and repeat steps 4-6.

-

Saturation Point: Continue this incremental addition until a point is reached where a small amount of the silane remains undissolved, even after prolonged agitation and equilibration. This indicates that the solution is saturated.

-

Calculation: The solubility can then be calculated in terms of g/100 mL or mol/L based on the total mass of this compound dissolved in the known volume of the solvent at the specified temperature.

Figure 1: Workflow for the experimental determination of this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in a wide range of applications. While it is generally soluble in nonpolar and polar aprotic organic solvents, its reactivity with protic solvents necessitates careful consideration in solvent selection. The provided experimental protocol offers a robust method for determining its precise solubility in specific solvents, enabling researchers and professionals to optimize their processes and achieve desired outcomes.

References

-

PubChem. terthis compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Silane. [Link]

-

Gelest, Inc. n-BUTYLTRIMETHOXYSILANE. [Link]

-

Changfu Chemical. n-Butyltrimethoxysilane CAS: 1067-57-8. [Link]

-

KBR. Discussion On The Solubility Of Silane And Related Issues. [Link]

-

PubMed Central. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]

-

ResearchGate. Solubility of Silane-PEG10K-SH?. [Link]

-

PubChem. This compound. [Link]

Sources

Thermal stability and degradation of T-butyltrimethoxysilane

An In-Depth Technical Guide to the Thermal Stability and Degradation of T-butyltrimethoxysilane

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound, a sterically hindered organosilane, presents a unique profile of reactivity and stability that is of significant interest in materials science and drug development. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. While direct experimental data on its thermal decomposition is limited in publicly available literature, this guide synthesizes foundational principles of organosilicon chemistry, draws analogies from related compounds, and presents a theoretical framework for understanding its behavior under thermal stress. This document also outlines detailed experimental protocols for the characterization of its thermal properties, empowering researchers to further investigate this versatile compound.

Introduction to this compound

This compound (BTMS) is an organosilane characterized by a tertiary butyl group and three methoxy groups attached to a central silicon atom. Its chemical structure is CC(C)(C)Si(OC)(OC)OC.[1] This unique arrangement of a bulky, sterically demanding alkyl group and hydrolyzable methoxy groups dictates its chemical behavior, influencing its applications as a surface modifier, a crosslinking agent, and a building block in organic synthesis. The steric hindrance provided by the t-butyl group is known to affect the rates of hydrolysis and condensation, which are key reactions in many applications of alkoxysilanes.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H18O3Si | [1] |

| Molecular Weight | 178.30 g/mol | [1] |

| Boiling Point | 140-141 °C | [3] |

| Flash Point | 33 °C | [3] |

| Density | 0.903 g/cm³ | [3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Theoretical Framework for Thermal Stability and Degradation

The thermal stability of an organosilane is intrinsically linked to the bond dissociation energies of its constituent chemical bonds. For this compound, the key bonds to consider are the Si-C bond between the silicon atom and the t-butyl group, and the Si-O bonds of the methoxy groups.

The Influence of the T-butyl Group

The t-butyl group, with its bulky nature, introduces significant steric strain around the silicon atom. This steric hindrance can influence the molecule's reactivity in several ways:

-

Slowing of Hydrolysis: The bulky t-butyl group can sterically hinder the approach of water molecules to the silicon center, thus slowing down the rate of hydrolysis of the methoxy groups.[2] This is consistent with the observation that this compound reacts slowly with moisture.[4]

-

Potential for Elimination Reactions: At elevated temperatures, the t-butyl group can undergo elimination reactions, a common pathway for sterically hindered alkyl groups. This could lead to the formation of isobutylene and a silanol or a siloxane network.

Proposed Thermal Degradation Pathways

A proposed degradation pathway is illustrated in the following diagram:

Caption: Proposed thermal degradation pathways for this compound.

Pathway 1: Homolytic Cleavage: At sufficiently high temperatures, the weakest bond in the molecule is likely to undergo homolytic cleavage. Computational studies on bond dissociation energies in organosilicon compounds can provide insights into which bond is most susceptible to breaking.[5][6] The Si-C bond is a likely candidate for initial cleavage, leading to the formation of a t-butyl radical and a trimethoxysilyl radical. These highly reactive radical species would then undergo a cascade of secondary reactions.

Pathway 2: Beta-Hydride Elimination: A concerted, non-radical pathway involving a four- or six-membered transition state could lead to the elimination of isobutylene and the formation of trimethoxysilanol. This type of elimination is common in the gas-phase decomposition of organic compounds with beta-hydrogens.[7] The resulting trimethoxysilanol would be unstable at high temperatures and would readily undergo condensation to form a polysiloxane network and water or methanol.

The ultimate degradation products would likely be a mixture of volatile organic compounds (such as isobutylene and its decomposition products), methanol, and a solid silica or silicon oxycarbide residue.

Experimental Characterization of Thermal Stability

To empirically determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is ideal for determining the onset of decomposition and the temperature range over which degradation occurs.

3.1.1. Experimental Protocol for TGA

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated for both temperature and mass.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

3.2.1. Experimental Protocol for Py-GC-MS

-

Instrument Preparation:

-

Equilibrate the GC oven to a suitable starting temperature (e.g., 40 °C).

-

Ensure the mass spectrometer is tuned and calibrated.

-

-

Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a series of temperatures (e.g., 300 °C, 500 °C, 700 °C) to observe the evolution of different degradation products with increasing thermal energy.

-

-

Gas Chromatography:

-

The pyrolysis products are swept onto the GC column by a carrier gas (e.g., helium).

-

Separate the components using a suitable temperature program (e.g., hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min).

-

-

Mass Spectrometry:

-

As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 10-500).

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Hydrolytic Stability and Condensation Behavior

The thermal stability of this compound cannot be fully understood without considering its reactivity with water, especially as water can be a byproduct of condensation reactions at elevated temperatures.

Hydrolysis

As previously mentioned, the hydrolysis of this compound is slow due to the steric hindrance of the t-butyl group.[4] The general mechanism for the hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[9] The reaction proceeds by the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy group and the formation of a silanol (Si-OH) and methanol.

Condensation

The silanol groups formed during hydrolysis are reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si).[9] This can occur between two silanol groups (releasing water) or between a silanol group and a methoxy group (releasing methanol). Under thermal stress, these condensation reactions are accelerated, leading to the formation of a cross-linked polysiloxane network. The morphology and properties of this network will be influenced by the rate of hydrolysis versus the rate of condensation.

Summary and Future Perspectives

This compound is an organosilane with unique stability characteristics imparted by its sterically demanding t-butyl group. While its thermal degradation has not been extensively studied, this guide provides a robust theoretical framework for understanding its behavior at elevated temperatures. The proposed degradation pathways, involving both homolytic cleavage and elimination reactions, offer a starting point for further investigation.

The experimental protocols for TGA and Py-GC-MS outlined herein provide a clear roadmap for researchers to elucidate the precise thermal decomposition profile and identify the degradation products of this compound. Such studies are crucial for the safe and effective application of this compound in advanced materials and pharmaceutical development, where thermal processing is often a key step. Future computational studies focusing on the bond dissociation energies and reaction energetics of this compound would be invaluable in validating the proposed mechanisms and providing a more quantitative understanding of its thermal stability.

References

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]

-

Gelest, Inc. (n.d.). n-BUTYLTRIMETHOXYSILANE. Retrieved from [Link]

- Moore, D. S. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4606.

-

Arkles, B. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

- Grzelak, J., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Polymers, 15(11), 2499.

- Celzard, A., et al. (2011). Thermal analysis of organically modified siloxane melting gels. CUNY Academic Works.

- Kim, K., et al. (2022). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. The Journal of Physical Chemistry A, 126(50), 9442-9450.

- Cruz-Quesada, G., et al. (2022). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 14(21), 4709.

- PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

-

Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

- Wetthasinghe, S. T. (2023). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. University of South Carolina.

- Pohl, E. R., et al. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents (Vol. 2, pp. 15-25). CRC Press.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4642094, this compound. Retrieved from [Link].

- Gordon, M. S., et al. (1983). Thermal decomposition of silane. The Journal of Physical Chemistry, 87(5), 729-734.

- Matinlinna, J. P., et al. (2005). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions.

- Gosmini, C., et al. (2022). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 123158731, Tert-butyl(silyl)silane. Retrieved from [Link].

-

TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

- Wetthasinghe, S. T. (2023). Computational Studies of Bond Dissociation Energies and Organic Reacti. University of South Carolina.

- Charles, L., et al. (2021). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 40(5), 471-496.

- Yu, L. J., et al. (2020). Benchmark study of DFT and composite methods for bond dissociation energies in argon compounds. Chemical Physics, 531, 110676.

-

Walsh, R. (n.d.). Bond Dissociation Energies in Organosilicon Compounds in Silicon Compounds. Gelest, Inc. [Link]

- Villano, S. M., et al. (2008). Base-induced decomposition of alkyl hydroperoxides in the gas phase. Part 3. Kinetics and dynamics in HO- + CH3OOH, C2H5OOH, and tert-C4H9OOH reactions. The Journal of Physical Chemistry A, 112(43), 10879-10888.

Sources

- 1. This compound | C7H18O3Si | CID 4642094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. gelest.com [gelest.com]

- 7. Base-induced decomposition of alkyl hydroperoxides in the gas phase. Part 3. Kinetics and dynamics in HO- + CH3OOH, C2H5OOH, and tert-C4H9OOH reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. gelest.com [gelest.com]

A Technical Guide to Quantum Chemical Calculations for T-butyltrimethoxysilane

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations on T-butyltrimethoxysilane (TBTMS). Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings and practical methodologies for accurately modeling the electronic structure, vibrational properties, and reactivity of TBTMS. By integrating established computational chemistry principles with specific considerations for organosilicon compounds, this guide serves as a self-validating protocol for obtaining reliable and predictive computational data.

Introduction: The Significance of this compound

This compound (C7H18O3Si) is an organosilane compound of significant interest in materials science and as a coupling agent.[1][2] Its unique structure, featuring a bulky t-butyl group and three hydrolyzable methoxy groups attached to a central silicon atom, imparts specific chemical and physical properties.[3][4] Understanding these properties at a molecular level is crucial for optimizing its applications, such as in the formation of hydrophobic coatings and as a precursor in the synthesis of advanced materials.

Quantum chemical calculations offer a powerful lens through which to investigate the intricacies of TBTMS. These computational methods allow for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reaction mechanisms with a high degree of accuracy.[5][6] This guide will navigate the essential steps and considerations for setting up, performing, and analyzing quantum chemical calculations on TBTMS.

Foundational Concepts in Quantum Chemical Calculations

A successful computational study begins with a solid understanding of the underlying theoretical principles. For organosilicon compounds like TBTMS, two primary methods are widely employed:

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7] While computationally efficient, it does not account for electron correlation, which can be a limitation for accurately predicting certain properties.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[7][8] It calculates the electronic energy based on the electron density rather than the wavefunction. The choice of the exchange-correlation functional is critical in DFT and significantly impacts the accuracy of the results. For organosilicon chemistry, hybrid functionals like B3LYP have shown reliable performance.[8][9]

Methodological Workflow for TBTMS Calculations

A systematic approach is essential for obtaining reproducible and accurate results. The following workflow outlines the key stages of a computational study on TBTMS.

Caption: A typical workflow for quantum chemical calculations on TBTMS.

Step 1: Molecular Structure Input

The initial step involves defining the three-dimensional structure of TBTMS. This can be done using molecular building software or by obtaining initial coordinates from experimental data or chemical databases like PubChem.[1]

Step 2: Selection of Theoretical Method

As discussed, DFT with a hybrid functional such as B3LYP is a robust choice for organosilicon compounds.[8][9] This level of theory generally provides accurate geometries and vibrational frequencies.

Step 3: Choice of Basis Set

The basis set is a set of mathematical functions used to describe the atomic orbitals.[10][11] For silicon-containing compounds, it is crucial to use basis sets that include polarization functions to accurately describe the bonding around the silicon atom.[12] A split-valence basis set like 6-31G* is a good starting point, offering a reasonable compromise between accuracy and computational cost.[10] For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.[13]

Table 1: Recommended Basis Sets for TBTMS Calculations

| Basis Set | Description | Applicability |

| 6-31G* | A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Good for initial geometry optimizations and frequency calculations. |

| 6-311G(d,p) | A triple-split valence basis set with polarization functions on both heavy atoms and hydrogens. | Provides more accurate geometries and energies. |

| aug-cc-pVDZ | An augmented correlation-consistent basis set. | Recommended for high-accuracy calculations of electronic properties.[14] |

Step 4: Geometry Optimization

This is a crucial step where the computational software iteratively adjusts the atomic coordinates to find the minimum energy structure. This optimized geometry corresponds to the most stable conformation of the molecule.

Step 5: Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:

-

Verification of the Stationary Point: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[15][16] It is common practice to scale the calculated harmonic frequencies by an empirical factor (typically around 0.96 for B3LYP/6-31G*) to better match experimental anharmonic frequencies.[16]

Advanced Calculations and Analysis

Beyond geometry and frequencies, quantum chemical calculations can provide deeper insights into the chemical behavior of TBTMS.

Electronic Properties

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Modeling Chemical Reactions: The Case of Hydrolysis

A key reaction of TBTMS is the hydrolysis of its methoxy groups.[3] Computational chemistry can be used to model the reaction mechanism and determine the activation energies.[13][17][18] This typically involves locating the transition state structures connecting reactants and products.

Caption: A simplified potential energy surface for the hydrolysis of TBTMS.

Recommended Software

Several software packages are available for performing quantum chemical calculations. Both commercial and open-source options offer robust implementations of the methods described in this guide.

-

GAMESS: A freely available, general-purpose quantum chemistry package.[19][20]

-

Q-Chem: A comprehensive commercial quantum chemistry software package.[21]

-

Psi4: An open-source suite of ab initio quantum chemistry programs.[20]

Conclusion

This technical guide has provided a structured and scientifically grounded approach to performing quantum chemical calculations on this compound. By carefully selecting the theoretical method and basis set, and by following a systematic workflow, researchers can obtain reliable and predictive data on the structure, properties, and reactivity of this important organosilane. The insights gained from these computational studies are invaluable for the rational design of new materials and for understanding the fundamental chemical processes that govern the performance of TBTMS in various applications.

References

-

Title: GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory Source: Ames Laboratory URL: [Link]

-

Title: Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel - Hydrophobe.org Source: Hydrophobe.org URL: [Link]

-

Title: Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem Source: Q-Chem URL: [Link]

-

Title: Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed Source: PubMed URL: [Link]

-

Title: Quantum Chemistry Toolbox from RDMChem - Maplesoft Source: Maplesoft URL: [Link]

-